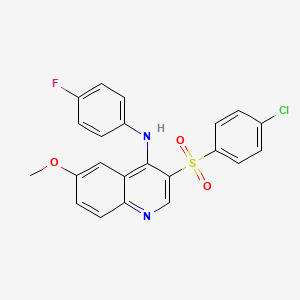

3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine

Description

3-(4-Chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine is a quinoline-based small molecule characterized by a 4-aminophenyl group at position 4 of the quinoline core, a 4-chlorobenzenesulfonyl substituent at position 3, and a methoxy group at position 5.

The synthesis of such compounds typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) for introducing aryl groups and sulfonylation steps for installing the benzenesulfonyl moiety . While direct evidence for the synthesis of this specific compound is absent in the provided literature, analogous quinoline derivatives (e.g., N-(3-chloro-4-fluorophenyl)-7-methoxyquinolin-4-amine derivatives) are synthesized via multi-step protocols involving halogenated intermediates and nucleophilic aromatic substitution . The 4-fluorophenylamine group may enhance metabolic stability compared to unsubstituted aryl amines, while the sulfonyl group could improve solubility or target binding .

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClFN2O3S/c1-29-17-8-11-20-19(12-17)22(26-16-6-4-15(24)5-7-16)21(13-25-20)30(27,28)18-9-2-14(23)3-10-18/h2-13H,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAXCKYYTUNEMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives share a common heterocyclic core but exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis of structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Key Observations

Substituent Effects on Activity: The sulfonyl group at R3 in the target compound may enhance binding to enzymes like dihydrofolate reductase (DHFR) compared to simpler aryl groups (e.g., 4-Cl-phenyl in 4k) . The 4-fluorophenyl amine at R4 likely improves metabolic stability over non-fluorinated analogs (e.g., 4k’s 4-methoxyphenyl group) . Methoxy at R6 is a common feature in antibacterial quinolines (e.g., compound 7 in ), where it may modulate lipophilicity and membrane penetration .

Synthesis Efficiency: The target compound’s synthesis is inferred to require sulfonylation and cross-coupling steps, similar to compound 7 (61.5% yield) .

Biological Performance: Antibacterial activity in compound 7 (MIC ≤ 2 µg/mL) correlates with methoxy and halogenated aryl groups . The target compound’s 4-fluorophenyl and sulfonyl groups may further enhance potency. Antimalarial quinolines () with CF3 or morpholino groups show IC50 values <1 µM, suggesting that electron-withdrawing R3 substituents (e.g., sulfonyl) could similarly inhibit parasite growth .

Table 2: Pharmacological and Physical Data

Notes and Limitations

- Direct experimental data (e.g., melting point, bioactivity) for the target compound are unavailable in the provided evidence; comparisons rely on structural analogs.

- The absence of crystallographic data (cf. ’s 4-chloro-6-methylquinoline derivative) limits conformational analysis .

- Further studies should prioritize synthesizing the target compound and evaluating its activity against bacterial and malarial strains.

Biological Activity

3-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-6-methoxyquinolin-4-amine is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a quinoline core with several functional groups that contribute to its biological properties. Its molecular formula is , and it possesses notable physicochemical properties that enhance its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to act as an inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways. By binding to the active sites of these enzymes, the compound can modulate their activity, leading to altered biochemical responses within the cell.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells in vitro. It has been particularly effective against certain types of tumors by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

- Enzyme Inhibition : It has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

-

Anticancer Studies :

- A study published in Journal of Medicinal Chemistry indicated that derivatives of quinoline compounds exhibit significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range .

- Another case study highlighted its effectiveness in reducing tumor size in animal models, indicating potential for development as an anticancer agent .

- Microbial Inhibition :

- Enzyme Interaction Studies :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.